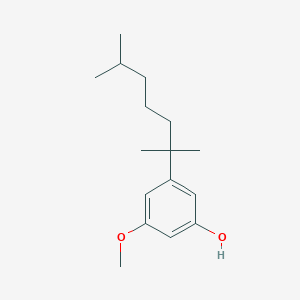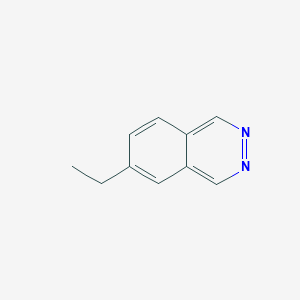
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate is a chemical compound with a unique structure that includes a diazonium group and a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. One common method involves the reaction of 2,5,5-trimethyl-1,3-dioxane with a diazotizing reagent such as sodium nitrite in the presence of an acid, typically hydrochloric acid, under cold conditions to form the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Aromatic compounds with electron-donating groups are often used as coupling partners. These reactions are usually performed in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The corresponding amine derivative.
Applications De Recherche Scientifique
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Potential use in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The dioxane ring provides stability to the molecule and can influence the reactivity of the diazonium group by electronic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dioxaborolane ring and is used in similar coupling reactions.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Another compound with a dioxane ring, used in organic synthesis
Uniqueness
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate is unique due to the presence of both a diazonium group and a dioxane ring. This combination provides a distinct reactivity profile, making it valuable for specific synthetic applications and industrial processes.
Propriétés
Numéro CAS |
357417-05-1 |
|---|---|
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-diazo-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanone |
InChI |
InChI=1S/C9H14N2O3/c1-8(2)5-13-9(3,14-6-8)7(12)4-11-10/h4H,5-6H2,1-3H3 |
Clé InChI |
QCIXDCYKFIHIDR-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(OC1)(C)C(=O)C=[N+]=[N-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



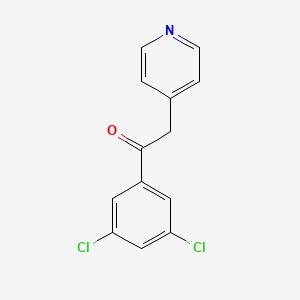

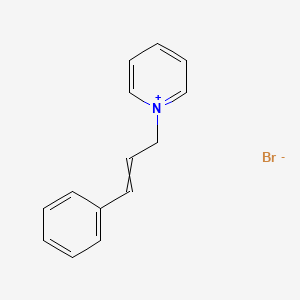
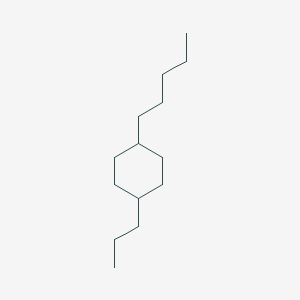
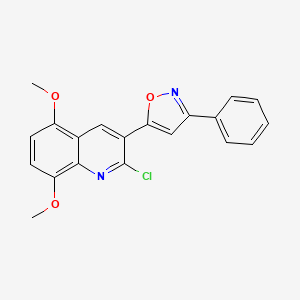
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
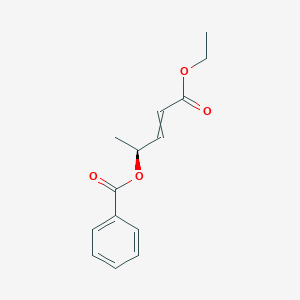
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
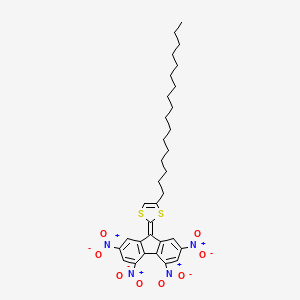
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)
